5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-amino-1,3-dimethyluracil, is a derivative of uracil. This compound is a pyrimidine derivative, which is a class of organic compounds with a single ring structure composed of carbon and nitrogen atoms. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of cyanacetic acid with dimethylurea in the presence of acetic anhydride. This reaction produces dimethylcyanoacetylurea, which is then cyclized under basic conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleic acid analog, interfering with the synthesis and function of DNA and RNA. It can also inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to the disruption of cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-amino-1,3-dimethyluracil: A closely related compound with similar chemical properties and applications.
1,3-dimethyl-4-aminouracil: Another pyrimidine derivative with comparable reactivity and uses.
6-amino-1,3-dimethyl-2,4-dihydroxypyrimidine: A derivative with additional hydroxyl groups, affecting its chemical behavior and applications.
Uniqueness
5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a nucleic acid analog and its role as an intermediate in the synthesis of bioactive molecules make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
860573-95-1 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-amino-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(7)5(10)8-6(11)9(3)2/h7H2,1-2H3,(H,8,10,11) |
InChI Key |
NHSWVWQLGVYWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)N |
Purity |
95 |
Origin of Product |
United States |
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